1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)-

Thromboxane Synthase Platelet Survival Duration of Action

For chronic in vivo thrombosis or atherosclerosis studies, short-acting TXA2 synthase inhibitors (e.g., CGS-13080, Ozagrel) require multiple daily doses that confound experimental design. CGS-12970 solves this with a single daily dose maintaining >70% thromboxane synthesis suppression for 48 h (IC50 = 12 nM). • Once-daily oral dosing-reduces animal handling stress vs. multi-dose alternatives. • Dual uricosuric effect (34-47% serum uric acid reduction) absent in CGS-13080; definitive tool for purine metabolism-cardiovascular crossover studies. • Validated in hypercholesterolemic rabbit platelet survival & rat coronary ligation models. Supplied with full analytical documentation (HPLC, NMR) to ensure reproducibility.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 87627-28-9
Cat. No. B1219828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)-
CAS87627-28-9
Synonyms3-methyl-2-(3-pyridyl)-1-indoleoctanoic acid
CGS 12970
CGS-12970
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3
InChIInChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26)
InChIKeyCVVKIXNPXDBREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGS-12970 (CAS 87627-28-9): Sourcing the Long-Acting Thromboxane Synthase Inhibitor with a Differentiated Pharmacodynamic Profile


1H-Indole-1-octanoic acid, 3-methyl-2-(3-pyridinyl)-, widely known as CGS-12970, is a synthetic, small-molecule thromboxane A2 (TXA2) synthase inhibitor from the indolyl carboxylic acid class [1]. Unlike early-generation imidazole or pyridine-based inhibitors, CGS-12970 was specifically designed for a prolonged duration of action, demonstrating potent and selective inhibition of human platelet thromboxane synthetase (IC50 = 12 nM) [2]. Its core differentiator is a disconnect between its short plasma half-life and a remarkably sustained pharmacodynamic effect, which underpins its utility in chronic in vivo models and its unique uricosuric properties not observed with key in-class alternatives [3].

Why CGS-12970 Cannot Be Substituted by CGS-13080, Dazoxiben, or Ozagrel for Long-Acting Thromboxane Synthase Inhibition


Thromboxane synthase inhibitors are a chemically diverse class where minor structural modifications profoundly impact pharmacokinetics and secondary pharmacology. Simply selecting an inhibitor with higher in vitro potency, such as CGS-13080 (IC50 = 3 nM) or Ozagrel (IC50 = 4 nM), fails to account for CGS-12970's critical advantage: a functional duration of action exceeding 48 hours from a single oral dose, which translates directly to in vivo efficacy with once-daily dosing [1]. Furthermore, CGS-12970 exhibits a clinically significant uricosuric effect—a 34-47% reduction in serum uric acid—that is absent in its potent analog CGS-13080, making the latter an inappropriate substitute for studies requiring this dual pharmacological profile [2].

Quantitative Head-to-Head Evidence for CGS-12970 (CAS 87627-28-9) Procurement Decisions


Superior Duration of Action: Once-Daily CGS-12970 vs. CGS-13080 and Dazoxiben in Normalizing Platelet Survival

CGS-12970's prolonged pharmacodynamic effect translates to superior in vivo efficacy with once-daily dosing compared to its more potent but shorter-acting analog, CGS-13080, and the earlier inhibitor, dazoxiben. In a hypercholesterolemic rabbit model where platelet half-life was pathologically reduced from 40.4 h to 31.6 h, a single daily dose of CGS-12970 restored the half-life to normal. In contrast, equivalent single daily doses of CGS-13080 and dazoxiben failed to correct the reduced platelet survival [1]. This demonstrates that CGS-12970 provides sustained target engagement, eliminating the need for multiple daily doses required by its comparators.

Thromboxane Synthase Platelet Survival Duration of Action Hypercholesterolemia

Unique Uricosuric Pharmacology: CGS-12970 Lowers Serum Uric Acid by 34-47%, a Property Absent in CGS-13080 and Structural Analogs

CGS-12970 possesses a unique secondary pharmacology as a potent, reversible uricosuric agent, a feature not exhibited by other thromboxane synthase inhibitors like CGS-13080. In human trials, CGS-12970 reduced serum uric acid concentrations by 34% to 47% and increased its urinary excretion by 28% to 134% within 12 hours of the first dose [1]. This effect is hypothesized to be attributable to the acidic properties of the CGS-12970 molecule itself, which inhibits renal tubular reabsorption of uric acid, rather than its inhibition of thromboxane synthase. This dual mechanism is a critical differentiator for research applications in cardiovascular-renal-metabolic disorders.

Uricosuric Thromboxane Synthase Inhibitor Uric Acid Dual Pharmacology

Sustained Ex Vivo Thromboxane B2 Suppression: >70% Inhibition Persists for 48 Hours Post-Dose, Outlasting the Effect of Short-Acting Inhibitors

The pharmacodynamic profile of CGS-12970 is characterized by a pronounced disconnect between its relatively short biphasic plasma half-life (approximately 1 and 7 hours) and an extraordinarily long duration of biochemical action. Following a regimen of 200 mg once daily in humans, ex vivo serum thromboxane B2 (TXB2) production was suppressed by >90% at peak [1]. Crucially, this suppression was maintained at >70-80% at 48 hours after the final dose, long after the compound was cleared from plasma [1]. This contrasts sharply with the short-acting thromboxane synthase inhibitor CGS-13080, whose pharmacodynamic effect has an apparent half-life of about 1 hour, with TXB2 levels returning to 50% of baseline between 4 and 6 hours after a single oral dose [2].

Pharmacodynamics Thromboxane B2 Sustained Inhibition PK/PD

Cardioprotective Efficacy in Myocardial Ischemia: A Quantitative Outcome Not Replicated by Dazoxiben in Rat Infarct Models

In a rat model of acute myocardial infarction induced by coronary artery ligation, a single dose of CGS-12970 at 8 mg/kg significantly limited ischemic damage. At 48 hours post-ligation, this dose significantly reduced the loss of myocardial creatine kinase (CK) activity from the left ventricular free wall, a key quantitative index of tissue damage (p < 0.05) [1]. In a separate, comparable study, the thromboxane synthase inhibitor dazoxiben failed to produce a similar cardioprotective effect, suggesting that the specific pharmacokinetic and pharmacodynamic properties of CGS-12970 are critical for efficacy in this acute ischemia setting [2].

Myocardial Infarction Cardioprotection Creatine Kinase Coronary Ligation

Optimal Application Scenarios for CGS-12970 (87627-28-9) Based on Its Proven Differentiators


Chronic In Vivo Models of Cardiovascular Disease Requiring Single Daily Dosing

CGS-12970 is the optimal procurement choice for long-term efficacy studies in animal models of atherosclerosis, thrombosis, or myocardial ischemia. Its proven ability to normalize platelet survival with a single daily dose in a hypercholesterolemic rabbit model [1] directly supports its use in any protocol where multiple daily injections of a short-acting alternative like CGS-13080 would be a significant study confounder.

Research into the Thromboxane-Uric Acid Axis and Cardiovascular-Renal Comorbidities

For studies investigating the intersection of purine metabolism and cardiovascular disease, CGS-12970 is uniquely suitable due to its dual pharmacology as both a thromboxane synthase inhibitor and a potent uricosuric agent, which lowers serum uric acid by up to 47% [1]. No other thromboxane synthase inhibitor, including CGS-13080, has demonstrated this property, making CGS-12970 the definitive tool compound for this research niche.

Ex Vivo Pharmacodynamic Assays Requiring a Sustained, Stable Signal Window

The compound's unique pharmacodynamic profile, which maintains >70% suppression of thromboxane synthesis for 48 hours post-dose [1], makes it ideal for ex vivo assays that require a consistent, long-lasting biochemical endpoint. This stability far outlasts that of CGS-13080 (effect duration ~4-6 hours) and simplifies the timing and logistics of sample collection in pharmacokinetic/pharmacodynamic studies.

Acute Cardioprotection Studies in Ischemia-Reperfusion Injury

Based on evidence that CGS-12970 (8 mg/kg) significantly limits myocardial tissue damage in a rat coronary ligation model, a benefit not observed with dazoxiben in a comparable study [1], this compound is a mechanistically informative tool for exploring the role of thromboxane synthase inhibition in acute cardioprotection, where other in-class inhibitors have proven ineffective.

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